molecular formula C20H17N3O2 B10941030 N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10941030
M. Wt: 331.4 g/mol
InChI Key: KCGXBYKWCBEEKR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features an indole moiety, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the oxazole and the amine group of the indole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated indole and oxazole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both an indole and an oxazole ring, which can confer distinct chemical and biological properties. The combination of these two moieties can enhance the compound’s stability, reactivity, and potential biological activities.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(18-12-19(25-23-18)14-6-2-1-3-7-14)21-11-10-15-13-22-17-9-5-4-8-16(15)17/h1-9,12-13,22H,10-11H2,(H,21,24)

InChI Key

KCGXBYKWCBEEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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